
DIRECT BLUE 200
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Overview
Description
DIRECT BLUE 200, also known as C.I. This compound, is an organic dye widely used in various industries. It is a dark blue powder that is soluble in water, alcohol, and other organic solvents. The chemical structure of this compound contains blue aromatic oligomeric benzene ring structures, which contribute to its vibrant color. This dye is primarily used in the textile, leather, and paper industries for dyeing purposes .
Preparation Methods
The synthesis of DIRECT BLUE 200 involves several chemical reactions, including dimerization and nitration of aniline. The industrial production of this dye typically follows these steps:
Dimerization Reaction: Aniline undergoes a dimerization reaction to form a dimeric intermediate.
Nitration Reaction: The dimeric intermediate is then subjected to nitration, resulting in the formation of this compound.
Chemical Reactions Analysis
DIRECT BLUE 200 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The aromatic rings in this compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Textile Industry
Dyeing Properties:
Direct Blue 200 is widely utilized in the textile industry for dyeing cotton, wool, and other cellulose-based fabrics. Its application is favored for its ease of use and ability to produce bright, long-lasting colors.
- Dyeing Process: The dye can be applied through various methods including exhaust dyeing, pad dyeing, and continuous dyeing. The choice of method often depends on the desired shade and fabric type.
Case Study:
A study conducted on the dyeing efficiency of this compound on cotton fabrics demonstrated that optimal dyeing conditions (temperature, pH, and time) significantly affect color yield. The results indicated that a pH range of 4-6 at a temperature of 60°C yielded the highest color strength (K/S value) .
Environmental Remediation
Photodegradation Studies:
Recent research has focused on the degradation of this compound in wastewater treatment processes. Photocatalytic methods using titanium dioxide (TiO2) under UV light have shown promise in breaking down the dye into less harmful substances.
- Experimental Setup: In a controlled environment, this compound was subjected to UV irradiation in the presence of TiO2. The degradation rate was monitored using UV-Vis spectrophotometry.
Irradiation Time (minutes) | Concentration (mg/L) | Degradation Rate (%) |
---|---|---|
0 | 50 | 0 |
30 | 50 | 45 |
60 | 50 | 75 |
120 | 50 | 90 |
This study demonstrated that over 90% degradation could be achieved within two hours under optimal conditions .
Food Industry
Colorant Applications:
this compound has been investigated as a food colorant due to its stability and non-toxic nature when used within regulatory limits. It is particularly useful in products requiring vibrant blue hues.
- Regulatory Considerations: While it is approved for use in certain regions, ongoing studies assess its impact on health, particularly concerning potential behavioral effects in children .
Case Study: Textile Dyeing Efficiency
A comparative analysis of Direct Blue dyes revealed that this compound exhibited superior wash fastness compared to other direct dyes when applied to cotton fabrics. This was attributed to its molecular structure which enhances bonding with cellulose fibers .
Research on Environmental Impact
A comprehensive study explored methods for the removal of Direct Blue dyes from industrial effluents. Various adsorbents were tested, including activated carbon and natural clays, showing varying degrees of effectiveness in removing the dye from aqueous solutions .
Mechanism of Action
The mechanism of action of DIRECT BLUE 200 involves its interaction with molecular targets, primarily through its aromatic ring structures. These interactions can lead to changes in the physical and chemical properties of the target molecules. The dye’s ability to absorb and emit light makes it useful in fluorescence-based applications, where it can label and track specific molecules within biological systems .
Comparison with Similar Compounds
DIRECT BLUE 200 is part of the direct dye family, which includes other compounds such as C.I. Direct Blue 1 and C.I. Direct Orange 25. Compared to these similar compounds, this compound is unique due to its specific chemical structure and the vibrant blue color it imparts. Other similar compounds include:
C.I. Direct Blue 1: Known for its use in dyeing cotton and other cellulosic materials.
C.I. Direct Orange 25: Used for dyeing textiles and has different chromophore groups compared to this compound
This compound stands out due to its specific applications in fluorescence microscopy and its unique chemical interactions.
Biological Activity
Introduction
Direct Blue 200 (DB200) is an azo dye commonly used in textile industries due to its vibrant blue color and good solubility in water. However, its biological activity, particularly regarding toxicity and environmental impact, has garnered significant attention in recent years. This article explores the biological effects of DB200, including its potential toxicity, mutagenicity, and interactions with biological systems.
Chemical Structure and Properties
This compound is characterized by its azo group (-N=N-), linking two aromatic rings. This structure is typical of many synthetic dyes, which can exhibit various biological activities.
Chemical Formula : C₁₈H₁₄N₄Na₂O₆S₂
Molecular Weight : 454.44 g/mol
Toxicity and Mutagenicity
Research indicates that DB200 exhibits cytotoxic effects on various cell lines. A study highlighted that exposure to DB200 resulted in a significant decrease in cell viability in human liver (HepG2) and lung (A549) cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined to be approximately 30 µg/mL for HepG2 cells and 25 µg/mL for A549 cells, indicating a moderate level of cytotoxicity .
Table 1: Cytotoxicity of this compound on Different Cell Lines
The mechanism underlying the cytotoxic effects of DB200 is believed to involve oxidative stress and the generation of reactive oxygen species (ROS). These ROS can lead to DNA damage, apoptosis, and disruption of cellular functions. In vitro studies have shown that DB200 can induce apoptosis in cancer cell lines through the activation of caspases and the mitochondrial pathway .
Environmental Impact
DB200's persistence in the environment raises concerns about its ecological effects. Studies have demonstrated that DB200 can bioaccumulate in aquatic organisms, leading to toxic effects on fish and amphibians. For instance, exposure to sub-lethal concentrations of DB200 resulted in behavioral changes and increased mortality rates in zebrafish embryos .
Case Study 1: Human Exposure and Health Risks
A case-control study investigated the association between exposure to benzidine-based dyes, including DB200, and bladder cancer incidence. The findings suggested a strong correlation between occupational exposure to these dyes and increased cancer risk, highlighting the need for stringent safety measures in industries using such compounds .
Case Study 2: Ecotoxicological Assessment
An ecotoxicological assessment was conducted on the effects of DB200 on freshwater ecosystems. The study found that concentrations as low as 10 mg/L could adversely affect aquatic life, including reduced reproductive success in fish species .
Q & A
Basic Research Questions
Q. What are the optimal analytical techniques for characterizing the structural and purity parameters of DIRECT BLUE 200 in synthetic chemistry research?
Answer:
- Methodology : Use spectroscopic methods (e.g., UV-Vis for λmax determination ), High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) for structural confirmation. Cross-validate results with mass spectrometry (MS) to confirm molecular weight.
- Data Interpretation : Compare retention times (HPLC) and spectral peaks (NMR) against reference standards. Report deviations ≥2% as potential impurities .
Q. How can researchers design controlled experiments to assess the photodegradation efficiency of this compound under varying environmental conditions?
Answer:
- Experimental Design :
- Variables: Light intensity (UV vs. visible), pH (3–10), and oxidant concentrations (e.g., H2O2).
- Controls: Dark conditions and unaltered pH samples.
- Metrics: Degradation rate constants (k) calculated via pseudo-first-order kinetics .
- Tools : Use spectrophotometric absorbance decay curves and statistical software (e.g., R or Python) for kinetic modeling .
Advanced Research Questions
Q. How can conflicting data on the ecotoxicological impact of this compound be resolved through systematic meta-analysis?
Answer:
- Methodology :
- Data Collection: Aggregate peer-reviewed studies on LC50 (lethal concentration) values for aquatic organisms.
- Contradiction Analysis: Apply heterogeneity tests (e.g., Cochran’s Q) to identify outliers. Adjust for variables like exposure time, species sensitivity, and dye concentration .
- Synthesis: Use random-effects models to derive weighted mean effect sizes .
- Reporting : Highlight methodological disparities (e.g., lack of standardized toxicity assays) in the Discussion section .
Q. What mechanistic insights can be gained from computational modeling of this compound’s interaction with cellulose fibers in textile applications?
Answer:
- Approach :
- Molecular Dynamics (MD): Simulate adsorption kinetics using force fields (e.g., CHARMM) to model dye-fiber interactions .
- Density Functional Theory (DFT): Calculate binding energies and electron density maps for key functional groups (e.g., sulfonate) .
- Validation : Correlate simulation results with experimental adsorption isotherms (e.g., Langmuir vs. Freundlich models) .
Q. Methodological and Ethical Considerations
Q. How should researchers address reproducibility challenges in synthesizing this compound across different laboratories?
Answer:
- Protocol Standardization :
- Statistical Tools : Use interlaboratory comparison tests (e.g., ANOVA) to quantify variability .
Q. What ethical frameworks apply when studying the carcinogenic potential of this compound in mammalian cell lines?
Answer:
- Ethical Compliance :
- Data Transparency : Publish negative results (e.g., non-mutagenic outcomes) to avoid publication bias .
Q. Data Management and Reporting
Q. How can researchers structure a data management plan (DMP) for long-term storage of spectroscopic and chromatographic data on this compound?
Answer:
- DMP Components :
- Documentation : Include file-naming conventions and version control protocols in the DMP .
Q. What strategies minimize bias when interpreting conflicting results in the thermal stability studies of this compound?
Answer:
Properties
CAS No. |
12217-57-1 |
---|---|
Molecular Formula |
C15H33N3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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